molecular formula C16H24O3 B8532519 3-Decanone, 1-(3,4-dihydroxyphenyl)- CAS No. 95301-81-8

3-Decanone, 1-(3,4-dihydroxyphenyl)-

Cat. No.: B8532519
CAS No.: 95301-81-8
M. Wt: 264.36 g/mol
InChI Key: QRHYQUHDFHZYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Decanone, 1-(3,4-dihydroxyphenyl)- (C₁₆H₂₄O₃) is a phenolic ketone characterized by a decanone chain (10-carbon ketone) substituted at position 1 with a 3,4-dihydroxyphenyl group. This compound is structurally related to naturally occurring diarylheptanoids and phenolic derivatives, often studied for their antioxidant and bioactive properties . Its molecular weight is 280.36 g/mol, with a monoisotopic mass of 280.167459 Da . The absence of defined stereocenters in its structure (as per ) suggests variability in synthetic or natural sources.

Properties

CAS No.

95301-81-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)decan-3-one

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-14(17)10-8-13-9-11-15(18)16(19)12-13/h9,11-12,18-19H,2-8,10H2,1H3

InChI Key

QRHYQUHDFHZYCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone (C₁₆H₂₄O₄)

  • Structural Difference: Contains an additional hydroxyl group at position 5 of the decanone chain.
  • Molecular Properties: Higher polarity due to the extra hydroxyl group, leading to increased solubility in polar solvents (e.g., water or ethanol). Molecular weight is 280.36 g/mol, identical to the parent compound, but with distinct fragmentation patterns in mass spectrometry due to the 5-hydroxy substitution .
  • Biological Relevance : Enhanced hydrogen-bonding capacity may improve interactions with biological targets, such as enzymes or receptors involved in antioxidant pathways.

Paradol (1-(4-Hydroxy-3-methoxyphenyl)-3-decanone; C₁₇H₂₆O₃)

  • Structural Difference : Methoxy group at position 3 of the phenyl ring instead of a hydroxyl group.
  • Molecular Properties : Increased lipophilicity (logP ~4.2) compared to the dihydroxyphenyl analogue, favoring membrane permeability. Molecular weight is 278.39 g/mol .
  • Applications : Widely studied for its anti-inflammatory and anticancer properties. Paradol’s methoxy group reduces metabolic degradation, enhancing bioavailability in pharmacological studies .

1-(3,4-Dihydroxyphenyl)-1-decanone (C₁₆H₂₄O₃)

  • Structural Difference: The ketone group is at position 1 of the decanone chain, directly attached to the phenyl group, without additional hydroxylation on the chain.
  • Molecular Properties: Similar molecular weight (280.36 g/mol) but distinct regiochemistry. The SMILES notation (CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O) highlights this structural arrangement .
  • Synthesis: Likely synthesized via Friedel-Crafts acylation, differing from the 3-decanone derivative’s route.

3-Hexanone, 1-(3,4-dihydroxyphenyl)- (C₁₂H₁₆O₃)

  • Structural Difference : Shorter 6-carbon ketone chain.
  • Molecular Properties: Lower molecular weight (208.25 g/mol) and higher volatility. Reduced lipophilicity compared to decanone derivatives may limit membrane penetration .
  • Applications: Potential use in flavor industries due to volatility, though less explored in medicinal contexts.

1-(3,4-Dihydroxyphenyl)acetone (C₉H₁₀O₃)

  • Structural Difference : A 3-carbon ketone (acetone) backbone.
  • Molecular Properties : Compact structure (166.17 g/mol) with high polarity. Exhibits strong antioxidant activity, comparable to caffeic acid derivatives .
  • Analytical Data : Distinct mass spectral fragmentation (m/z 166 for [M+H]⁺) aids in differentiation from longer-chain analogues .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
3-Decanone, 1-(3,4-dihydroxyphenyl)- C₁₆H₂₄O₃ 280.36 3,4-Dihydroxyphenyl Antioxidant research
1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone C₁₆H₂₄O₄ 280.36 3,4-Dihydroxyphenyl, 5-hydroxy Bioactivity studies
Paradol C₁₇H₂₆O₃ 278.39 4-Hydroxy-3-methoxyphenyl Anti-inflammatory agents
3-Hexanone, 1-(3,4-dihydroxyphenyl)- C₁₂H₁₆O₃ 208.25 Shorter carbon chain Flavor/volatile applications
1-(3,4-Dihydroxyphenyl)acetone C₉H₁₀O₃ 166.17 Acetone backbone Antioxidant benchmarks

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